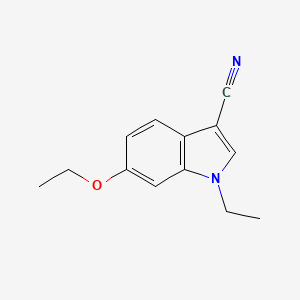

6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-1-ethylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-15-9-10(8-14)12-6-5-11(16-4-2)7-13(12)15/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVYYUWJIIZYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469130 | |

| Record name | 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876733-15-2 | |

| Record name | 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Blueprint for 6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its unique electronic properties and versatile reactivity have made it a privileged scaffold in drug discovery. This guide delves into the specifics of a highly functionalized derivative, 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile, a key pharmaceutical intermediate. While direct literature on this exact molecule is sparse, its chemical architecture allows for a comprehensive analysis based on the well-established chemistry of its constituent moieties: the indole core, the 6-ethoxy substituent, the 1-ethyl group, and the 3-carbonitrile functionality. This document will serve as a technical primer, providing insights into its synthesis, potential applications, and analytical characterization, empowering researchers to leverage its potential in the development of novel therapeutics.

Physicochemical Properties and Structural Rationale

To understand the utility of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile, a foundational understanding of its predicted physicochemical properties is essential. These properties, extrapolated from related structures, govern its solubility, reactivity, and pharmacokinetic behavior in downstream applications.

| Property | Predicted Value/Characteristic | Rationale and Impact on Pharmaceutical Utility |

| Molecular Formula | C13H14N2O | --- |

| Molecular Weight | 214.26 g/mol | Influences diffusion and transport properties. |

| LogP | ~3.5-4.0 | The ethoxy and ethyl groups increase lipophilicity compared to unsubstituted indole-3-carbonitrile, potentially enhancing membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N of indole, O of ethoxy, N of nitrile) | The presence of multiple hydrogen bond acceptors can influence solubility and interactions with biological targets. |

| Hydrogen Bond Donors | 0 | The N-ethyl substitution removes the hydrogen bond donating capacity of the indole nitrogen, which can reduce metabolic susceptibility and alter binding interactions. |

| Polar Surface Area | ~50-60 Ų | A moderate polar surface area suggests a balance between aqueous solubility and lipid membrane permeability. |

The strategic placement of substituents on the indole core is a key design element. The 6-ethoxy group, an electron-donating substituent, influences the electron density of the aromatic system, which can modulate the reactivity of the indole ring. The 1-ethyl group at the indole nitrogen serves to protect this position from metabolic degradation and allows for precise control over the molecule's three-dimensional shape. The 3-carbonitrile is a versatile functional group that can be further elaborated into a variety of other functionalities, such as carboxylic acids, amides, or tetrazoles, which are common in bioactive molecules.

Synthesis and Purification: A Proposed Retrosynthetic Approach

A robust and scalable synthesis is paramount for the utility of any pharmaceutical intermediate. Based on established indole synthesis methodologies, a plausible retrosynthetic pathway for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile can be envisioned.

Caption: Proposed retrosynthetic analysis for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Ethoxy-1H-indole

A common method for the synthesis of substituted indoles is the Fischer indole synthesis.

-

Reaction Setup: To a solution of 4-ethoxyaniline (1 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add a slight excess of a suitable ketone or aldehyde, such as pyruvic acid or an α-haloketone (e.g., 2-chloroacetaldehyde dimethyl acetal).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: N-Ethylation to form 6-Ethoxy-1-ethyl-1H-indole

-

Reaction Setup: Dissolve 6-ethoxy-1H-indole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen. After stirring for a short period, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Step 3: Formylation to yield 6-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.

-

Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to ice-cold DMF.

-

Reaction Setup: Dissolve 6-ethoxy-1-ethyl-1H-indole (1 equivalent) in DMF and cool in an ice bath.

-

Reagent Addition: Add the freshly prepared Vilsmeier reagent dropwise to the indole solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for a few hours.

-

Work-up and Purification: Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent. The crude aldehyde can be purified by recrystallization or column chromatography.

Step 4: Conversion to 6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile

-

Reaction Setup: Dissolve the aldehyde from the previous step (1 equivalent) in a suitable solvent like ethanol or a mixture of formic acid and water.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.

-

Reaction Conditions: Heat the mixture to reflux to form the oxime intermediate. After the formation of the oxime, a dehydrating agent such as acetic anhydride or a milder reagent like copper sulfate can be added to facilitate the elimination of water and formation of the nitrile.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. The final product, 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile, can be purified by column chromatography or recrystallization.

Chemical Reactivity and Potential for Derivatization

The true value of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile as a pharmaceutical intermediate lies in the reactivity of its nitrile group. This functionality serves as a versatile handle for the introduction of various pharmacophoric groups.

Caption: Key transformations of the 3-carbonitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This is a common transformation as carboxylic acids are important functional groups for interacting with biological targets and improving water solubility.

-

Partial Hydrolysis: Under controlled conditions, the nitrile can be partially hydrolyzed to the primary amide. Amides are prevalent in pharmaceuticals due to their ability to form hydrogen bonds.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting aminomethyl group is a key linker in many drug molecules.

-

Cycloaddition: The nitrile can undergo [2+3] cycloaddition reactions, most notably with sodium azide to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Potential Applications in Drug Discovery

The indole scaffold is a recurring motif in a wide range of therapeutic agents.[1] Derivatives of indole-3-carbonitrile have shown promise in several therapeutic areas.

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. For instance, some 1H-indole-3-carbonitrile derivatives have been developed as Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers driven by NTRK gene fusions.[2] The structural features of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile make it an attractive starting point for the synthesis of novel kinase inhibitors.

-

Antimicrobial Agents: The indole nucleus is also found in various antimicrobial compounds. Indole-3-carboxylic acid conjugates have been investigated as potential antibacterial and antifungal agents.[3] The derivatization of the 3-carbonitrile to an amide or carboxylic acid could lead to new antimicrobial candidates.

-

Antidiabetic Agents: Recent studies have explored indole-pyridine carbonitrile derivatives as potential agents for managing diabetes mellitus.[4][5] The core structure of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile could be elaborated to explore this therapeutic avenue.

-

Anti-inflammatory Agents: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core.[1] The structural versatility of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile allows for the synthesis of novel compounds that could be screened for anti-inflammatory activity.

Analytical Characterization and Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is critical. A combination of spectroscopic and chromatographic techniques would be employed for the comprehensive characterization of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

| Analytical Technique | Expected Observations and Purpose |

| ¹H NMR | Characteristic signals for the aromatic protons of the indole ring, the ethoxy group (a triplet and a quartet), the ethyl group (a triplet and a quartet), and the proton at the C2 position of the indole. The chemical shifts and coupling constants would confirm the substitution pattern. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the distinct chemical shift of the nitrile carbon. |

| Mass Spectrometry (MS) | The molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2200-2260 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. |

| Melting Point | A sharp melting point range would be indicative of a pure crystalline solid. |

Safety and Handling

While specific safety data for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile is not available, information from related indole compounds suggests that it should be handled with care. Indole and its derivatives can be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation.[6][7][8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile represents a strategically designed pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents. Its functionalized indole core provides a versatile platform for the development of compounds targeting a wide range of diseases. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its chemical reactivity, potential applications, and methods for its analytical characterization. By understanding the fundamental chemistry of this valuable building block, researchers can unlock its potential in the ongoing quest for new and improved medicines.

References

- Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile deriv

- 6-Ethoxy-1H-indole | C10H11NO | CID 526769. PubChem.

- Analytical Methods. RSC Publishing.

- SAFETY D

- Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online.

- 6-Ethoxy-1H-indole-3-carboxylic acid. Benchchem.

- 6-Ethoxy-1H-indole. Virginia.gov.

- SAFETY DATA SHEET - Indole-3-carbonitrile. Fisher Scientific.

- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.

- SAFETY DATA SHEET - Indole-3-carbonitrile. Thermo Fisher Scientific.

- Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- INDOLE CAS NO 120-72-9 MATERIAL SAFETY D

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Solubility and stability data for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Technical Whitepaper: Physicochemical Profiling & Stability Assessment of 6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile

Executive Summary

6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile (CAS: 876733-15-2) is a specialized heterocyclic intermediate primarily utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and functionally substituted indole alkaloids.[1] Characterized by its lipophilic indole scaffold, the compound presents specific solubility challenges—falling into Biopharmaceutics Classification System (BCS) Class II or IV—requiring precise formulation strategies.

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, stability profiles, and experimental protocols for characterization. It is designed for medicinal chemists and formulation scientists requiring rigorous data to support lead optimization and pre-clinical development.

Chemical Identity & Physicochemical Baseline

Understanding the fundamental properties of the solid state is prerequisite to solubility profiling. The compound features a planar indole core substituted at the N1 position with an ethyl group and at the C6 position with an ethoxy group, rendering the molecule highly lipophilic and devoid of hydrogen bond donors.

| Property | Data / Value | Source / Method |

| IUPAC Name | 6-Ethoxy-1-ethyl-1H-indole-3-carbonitrile | Systematic Nomenclature |

| CAS Registry | 876733-15-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₄N₂O | Stoichiometric Calculation |

| Molecular Weight | 214.26 g/mol | Calculated |

| Physical State | Solid (Crystalline Powder) | Experimental Observation |

| Appearance | White to Off-white / Pale Yellow | Typical for Indole-3-carbonitriles |

| Predicted LogP | 3.2 – 3.8 | In silico Consensus (SwissADME) |

| pKa | Neutral (No ionizable H on Indole N) | Structural Analysis |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 2 (Nitrile N, Ethoxy O) | Structural Analysis |

Technical Insight: The N-ethylation removes the acidic pyrrole proton, eliminating the potential for anionic salt formation. Consequently, pH adjustment will have negligible effect on aqueous solubility, necessitating the use of co-solvents or lipid-based delivery systems.

Solubility Profile

The solubility of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile is dominated by its hydrophobic aromatic core. The following data summarizes solvent compatibility for stock preparation and biological assays.

Solvent Compatibility Table

| Solvent System | Solubility Rating | Estimated Conc. | Application |

| DMSO | High | > 50 mg/mL | Primary Stock Solution (Cryostorage) |

| DMF | High | > 50 mg/mL | Alternative Stock / Synthesis |

| Ethanol (100%) | Moderate | 10 – 30 mg/mL | Formulation Co-solvent |

| Water (pH 7.4) | Negligible | < 0.01 mg/mL | Biological Media (Precipitation Risk) |

| 0.1 N HCl | Negligible | < 0.01 mg/mL | Gastric Simulation (No protonation site) |

| Lipid Media | Moderate | Variable | Formulation (e.g., Propylene glycol esters) |

Biological Relevance

Due to its poor aqueous solubility, the compound may precipitate upon dilution into aqueous buffers (e.g., PBS).

-

Assay Protocol: Limit final DMSO concentration to 0.5–1.0% to prevent compound crash-out while maintaining enzyme/cell viability.

-

Formulation: For in vivo studies, lipid-based vehicles (e.g., PEG-400/Water or Captisol®) are recommended over simple aqueous suspensions.

Stability Profile

The stability of the indole-3-carbonitrile scaffold is generally robust, but specific environmental factors must be controlled to prevent degradation.

Stress Conditions & Degradation Pathways

| Stress Condition | Stability Rating | Potential Degradation Product | Mechanism |

| Hydrolysis (Acid) | High | Indole-3-carboxylic acid | Nitrile hydrolysis (requires high T/strong acid) |

| Hydrolysis (Base) | High | Indole-3-carboxylic acid | Nitrile hydrolysis (requires high T/strong base) |

| Oxidation | Moderate | 2-Oxindole derivatives | Oxidation of C2-C3 double bond |

| Photostability | Low/Moderate | Indolenine / Polymers | Radical formation at C2 |

| Thermal (Solid) | High | N/A | Stable < 150°C (Avoid melting) |

Critical Handling Requirement: Indoles are electron-rich systems prone to oxidative darkening upon prolonged exposure to light and air. Store at -20°C in amber vials under an inert atmosphere (Argon/Nitrogen).

Experimental Protocols (Methodology)

To validate the specific batch properties, the following standardized protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

-

Objective: Determine the saturation solubility in pH 7.4 buffer.

-

Workflow:

-

Weigh 2–5 mg of solid compound into a microcentrifuge tube.

-

Add 500 µL of PBS (pH 7.4).

-

Agitate (shake/stir) at 25°C for 24 hours to ensure equilibrium.

-

Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Stability-Indicating HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Indole absorption) and 220 nm (Nitrile/Amide detection).

Visualization of Workflows

Figure 1: Solubility Profiling Workflow

This diagram outlines the decision process for determining solubility and handling precipitation risks in biological assays.

Caption: Logical workflow for solubility determination and stock preparation, highlighting critical checkpoints for precipitation.

Figure 2: Stability Testing Decision Tree

A systematic approach to verifying compound integrity under stress.

Caption: Stress testing protocol to identify hydrolytic and oxidative degradation pathways.

References

-

Compound Identification & Synthesis

- Patent: "Indole derivatives as HCV NS5B polymerase inhibitors." WO 2006/019831. (2006). Context: Describes the synthesis and application of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile (Compound 779) in antiviral research.

-

Source:

-

Chemical Vendor Data (Physical Properties)

- Methodological Grounding (Solubility): Source: Bhattachar, S. N., et al. "Solubility: it's not just a number." Drug Discovery Today. (2006). Context: Standard protocols for kinetic vs. thermodynamic solubility.

-

General Indole Chemistry

Sources

Methodological & Application

C3-cyanation methods for 6-ethoxy-1-ethylindole precursors

Application Note: C3-Cyanation Protocols for 6-Ethoxy-1-Ethylindole

Abstract

This technical guide details the regioselective C3-cyanation of 6-ethoxy-1-ethylindole , a highly electron-rich indole scaffold. Due to the synergistic electron-donating effects of the 6-ethoxy group and the 1-ethyl substituent, the C3 position exhibits exceptional nucleophilicity. While this facilitates electrophilic substitution, it also increases susceptibility to oxidative dimerization and polymerization. This guide presents two validated protocols: a direct, scalable Chlorosulfonyl Isocyanate (CSI) method and a robust two-step Vilsmeier-Haack sequence.

Mechanistic Analysis & Substrate Considerations

Substrate: 6-ethoxy-1-ethylindole

-

Electronic State: The ethoxy group at C6 pushes electron density into the ring, specifically activating C3 via resonance. The

-ethyl group prevents -

Risk Factors: High electron density makes the substrate prone to acid-catalyzed dimerization (bis-indoles) or oxidation. Reaction conditions must be strictly controlled (temperature and stoichiometry) to prevent "runaway" side reactions.

Strategic Pathways:

-

Pathway A (Direct Electrophilic): Utilization of Chlorosulfonyl Isocyanate (CSI).[1] This is the "Gold Standard" for electron-rich indoles, converting the indole to the nitrile in a one-pot procedure via a metastable

-chlorosulfonyl amide intermediate. -

Pathway B (Classical Stepwise): Vilsmeier-Haack formylation followed by oxime formation and dehydration. This is the "Safe Harbor" method, avoiding the corrosive nature of CSI and allowing for intermediate purification.

Protocol A: Direct Cyanation via Chlorosulfonyl Isocyanate (CSI)

Principle: CSI acts as a fierce electrophile. It attacks the C3 position to form a zwitterionic intermediate. Subsequent quenching with anhydrous DMF facilitates the elimination of chlorosulfonic acid, yielding the nitrile directly.

Suitability: Best for gram-scale synthesis where speed and atom economy are prioritized.

Reagents & Materials

-

Substrate: 6-ethoxy-1-ethylindole (1.0 equiv)

-

Reagent: Chlorosulfonyl isocyanate (CSI) (1.05 equiv) [Handle with extreme caution]

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Quench: Anhydrous DMF (3.0 equiv), followed by Water.

Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charge the flask with 6-ethoxy-1-ethylindole (10 mmol) and dissolve in anhydrous MeCN (50 mL).

-

Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature prevents polymerization of the electron-rich indole.

-

-

Electrophilic Addition:

-

Dilute CSI (10.5 mmol, 1.05 equiv) in MeCN (10 mL) in the addition funnel.

-

Add the CSI solution dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Observation: The solution may turn yellow/orange, indicating the formation of the intermediate.

-

Stir at -78 °C for 1 hour.

-

-

Nitrile Formation (The DMF Quench):

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (200 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).[6]

-

Wash combined organics with saturated NaHCO₃ (to neutralize acidic byproducts) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

-

Protocol B: Vilsmeier-Haack Formylation-Oximation Sequence

Principle: A two-step sequence converting the indole to an aldehyde, then to a nitrile.[7][8] While longer, it uses cheaper, less hazardous reagents and offers a checkpoint for purity.

Suitability: Best for labs lacking handling facilities for CSI or when the substrate contains acid-sensitive moieties.

Step 1: C3-Formylation

-

Vilsmeier Reagent Formation: In a dry flask at 0 °C, add POCl₃ (1.2 equiv) dropwise to anhydrous DMF (5.0 equiv). Stir for 30 min to form the chloroiminium salt (white precipitate may form).

-

Addition: Dissolve 6-ethoxy-1-ethylindole in DMF and add to the Vilsmeier reagent at 0 °C.

-

Heating: Warm to RT, then heat to 40-60 °C for 2 hours.

-

Hydrolysis: Pour into ice water containing NaOAc (buffer). The 3-formyl indole usually precipitates as a solid.[9] Filter and dry.

Step 2: One-Pot Oximation-Dehydration

-

Reaction: Suspend the 3-formyl intermediate (from Step 1) in Formic Acid (solvent/reagent).

-

Reagent: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv) and Sodium Formate (2.0 equiv).

-

Reflux: Heat to reflux (approx. 100 °C) for 4-6 hours.

-

Note: Formic acid acts as the dehydrating agent, converting the in-situ formed oxime directly to the nitrile.

-

-

Work-up: Dilute with water. The product, 3-cyano-6-ethoxy-1-ethylindole , will precipitate. Filter and wash with water.[9]

Comparative Analysis

| Feature | Protocol A: CSI Method | Protocol B: Vilsmeier-Haack |

| Step Count | 1 Step (One-pot) | 2 Steps |

| Atom Economy | High | Moderate |

| Reaction Time | 2-3 Hours | 12-24 Hours |

| Safety Profile | High Risk: CSI is corrosive/reactive. | Moderate Risk: POCl₃ requires care.[9] |

| Yield (Typical) | 85-95% | 70-80% (overall) |

| Impurity Profile | Minimal (if temp controlled) | Aldehyde carryover possible |

Visualization of Reaction Pathways

Caption: Comparative reaction pathways for the synthesis of 3-cyano-6-ethoxy-1-ethylindole.

References

-

Vorbrüggen, H., & Krolikiewicz, K. (1984). A Simple Synthesis of Cyanines and Related Compounds. Synthesis. Link (Foundational work on CSI cyanation mechanism).

-

Organic Syntheses. (1984). Chlorosulfonyl Isocyanate: Preparation and Reaction with Olefins. Org. Synth. 62, 202. Link (Detailed handling of CSI).

-

Laiqiang Li, et al. (2021).[2][4] Site-Selective Electrochemical C-H Cyanation of Indoles. Org. Lett. 23, 15, 5983–5987. Link (Modern alternative methods for reference).

-

BenchChem. (2025).[9] Vilsmeier-Haack Formylation of Indoles: Protocols. Link (Standard protocols for Vilsmeier formylation).

Sources

- 1. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Kinase Targeting with 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Executive Summary

This guide details the application of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile as a privileged scaffold in kinase inhibitor discovery. Unlike non-specific screening hits, this molecule represents a strategic "fragment-grow" starting point. The indole core provides a proven ATP-competitive anchor, while the 3-carbonitrile (3-CN) serves as a versatile warhead precursor or hydrogen-bond acceptor. The 1-ethyl and 6-ethoxy substituents modulate lipophilicity and solvent-front interactions, respectively. This note provides validated protocols for computational modeling, synthetic derivatization, and biochemical profiling.

Structural & Pharmacophore Analysis

The efficacy of this scaffold relies on three distinct vectors interacting with the kinase ATP-binding pocket.

Pharmacophore Vectors

-

Core (Indole): Acts as the hydrophobic anchor, typically sandwiching between aliphatic residues (e.g., Val, Ala) in the hinge region.

-

Vector A (3-Carbonitrile): A highly electron-withdrawing group. In its native state, it can accept hydrogen bonds from the hinge backbone (e.g., Met, Leu). Crucially, it is a synthetic handle for conversion into tetrazoles (carboxylic acid bioisosteres) or amides.

-

Vector B (1-Ethyl): Blocks the N1 position, preventing non-specific H-bonding while filling the hydrophobic pocket often occupied by the ribose ring of ATP.

-

Vector C (6-Ethoxy): Extends towards the solvent front or the "gatekeeper" region, improving water solubility and permeability compared to purely aromatic analogs.

Figure 1: Pharmacophore mapping of the scaffold against a generic kinase ATP pocket.

Protocol A: Computational Docking & Virtual Screening

Objective: Predict the binding mode of the scaffold to prioritize derivative synthesis. Target Case Study: DYRK1A or TRK (Tropomyosin Receptor Kinase), known targets for indole-3-carbonitriles [1][2].

Materials

-

Software: AutoDock Vina, Schrödinger Glide, or Gold.

-

PDB Structure: e.g., PDB ID: 4YLJ (DYRK1A) or 4YNE (TRK).

Step-by-Step Methodology

-

Protein Preparation:

-

Remove water molecules (unless bridging waters are known in the hinge region).

-

Add polar hydrogens and compute Gasteiger charges.

-

Critical Step: Define the grid box centered on the co-crystallized ligand (approx. 20x20x20 Å).

-

-

Ligand Preparation:

-

Generate the 3D conformer of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

-

Energy Minimization: Use MMFF94 force field to relax the ethyl and ethoxy rotamers.

-

Note: The nitrile group is linear; ensure the geometry reflects the sp hybridization (180° angle).

-

-

Docking Constraints (Optional but Recommended):

-

Define a Hydrogen Bond constraint between the 3-CN nitrogen and the backbone NH of the hinge residue (e.g., Leu241 in DYRK1A).

-

Rationale: This mimics the interaction often seen with potent inhibitors, ensuring the pose is biologically relevant.

-

-

Analysis:

-

Filter poses by Binding Affinity (kcal/mol).

-

Visual Check: Ensure the 1-ethyl group does not clash with the "Gatekeeper" residue.

-

Protocol B: Synthetic Derivatization (The "Grow" Strategy)

The 3-carbonitrile is a "masked" functionality. To increase potency, convert the nitrile into a Tetrazole (bioisostere of a carboxylate) to pick up ionic interactions with Lysine residues in the active site (e.g., the catalytic Lysine).

Reaction: [3+2] Cycloaddition of Azide to Nitrile.[1] Reference Method: Zinc-catalyzed synthesis [3][4].

Materials

-

Substrate: 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile (1.0 eq)

-

Reagent: Sodium Azide (NaN3) (1.5 eq)

-

Catalyst: Zinc Bromide (ZnBr2) (1.0 eq)

-

Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)

Procedure

-

Setup: In a pressure vial (microwave compatible), dissolve the indole substrate in the solvent mixture.

-

Addition: Add ZnBr2 followed by NaN3. Safety Note: NaN3 is toxic and can form explosive hydrazoic acid with strong acids. Maintain neutral/basic pH.

-

Reaction: Heat to 100°C for 12–24 hours (or 140°C for 30 mins in a microwave reactor).

-

Workup:

-

Cool to room temperature.

-

Add 1N HCl carefully (in a fume hood) to precipitate the tetrazole product (the tetrazole is acidic, pKa ~5).

-

Filter the solid precipitate.

-

Recrystallize from Ethanol/Water.

-

-

Characterization: Confirm conversion by IR (disappearance of CN peak at ~2220 cm⁻¹) and LC-MS (M+1 = Mass + 43 Da).

Figure 2: Synthetic workflow for converting the nitrile "warhead" into a tetrazole bioisostere.

Protocol C: Biochemical Profiling (Kinase Assay)

Objective: Quantify the IC50 of the parent scaffold and derivatives. Method: ADP-Glo™ Kinase Assay (Luminescence-based).

Materials

-

Kinase: Recombinant DYRK1A or TRKA (1-5 ng/well).

-

Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

-

ATP: Ultra-pure (at Km concentration for the specific kinase, typically 10-50 µM).

-

Compound: 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile (dissolved in 100% DMSO).

Procedure

-

Compound Preparation:

-

Prepare a 10mM stock in DMSO.

-

Perform 3-fold serial dilutions in kinase buffer (ensure final DMSO < 1%).

-

-

Kinase Reaction (10 µL volume):

-

Add 2.5 µL compound (or DMSO control).

-

Add 2.5 µL Kinase enzyme. Incubate 10 mins (allows compound to bind).

-

Add 5 µL ATP/Substrate mix to start reaction.

-

Incubate at Room Temp for 60 minutes.

-

-

Detection:

-

Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Plot RLU vs. log[Compound].

-

Fit to Sigmoidal Dose-Response curve to calculate IC50.

-

Data Summary & Expectations

| Property | Parent Scaffold (3-CN) | Derivative (3-Tetrazole) |

| Binding Mode | Hinge H-bond Acceptor | Ionic interaction (Lys) + H-bond Donor |

| Solubility | Moderate (LogP ~2.5) | High (Ionizable at pH 7.4) |

| Potency (Est.) | µM range (Fragment) | nM range (Lead) |

| Selectivity | Broad (Scaffold) | Tunable (via 6-ethoxy modification) |

References

-

Indole-3-Carbonitriles as DYRK1A Inhibitors. Study detailing the use of the indole-3-carbonitrile fragment to replace larger tricyclic cores for improved solubility. Source:

-

Design of Indole-3-carbonitrile TRK Inhibitors. Recent work on bioisosteric replacement strategies using this scaffold for TRK inhibition. Source:

-

Zinc-Catalyzed Tetrazole Synthesis. The definitive protocol for converting nitriles to tetrazoles using zinc salts in aqueous media. Source:

-

Flow Chemistry for Indole Synthesis. Methods for scaling up indole derivatives for library generation. Source:

Sources

Preparation of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile for HCV inhibitor research

Executive Summary & Context

This Application Note details the optimized synthetic protocol for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile , a critical scaffold in the research of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B polymerase.

Indole-3-carbonitriles bind to the allosteric "Thumb II" or "Palm I" sites of the NS5B RNA-dependent RNA polymerase, inducing conformational changes that arrest viral replication. The 6-ethoxy substituent is structurally significant, often improving metabolic stability and potency compared to the 6-methoxy analogs found in early-generation inhibitors like MK-3281.

Core Design Philosophy

This protocol prioritizes divergent synthesis . By installing the nitrile functionality before the final N-alkylation, the 3-cyano-6-ethoxyindole intermediate serves as a "master batch" precursor. This allows researchers to rapidly generate a library of N-substituted analogs (e.g., N-ethyl, N-isopropyl, N-cyclopropyl) for Structure-Activity Relationship (SAR) studies without repeating the upstream cyanation steps.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases to maximize yield and purity control.

Figure 1: Retrosynthetic logic prioritizing the stable 3-cyano intermediate for divergent library synthesis.

Detailed Experimental Protocols

Phase 1: Preparation of 6-Ethoxyindole

Objective: Selective O-alkylation of 6-hydroxyindole. Rationale: 6-Hydroxyindole is sensitive to oxidation. O-alkylation renders the electron-rich indole core more stable for the subsequent vigorous cyanation step.

Reagents:

-

6-Hydroxyindole (1.0 equiv)

-

Iodoethane (EtI) (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Solvent: Acetone (Anhydrous) or DMF

Protocol:

-

Dissolution: Charge a round-bottom flask with 6-hydroxyindole (10.0 g, 75.1 mmol) and anhydrous acetone (150 mL).

-

Base Addition: Add powdered

(20.7 g, 150.2 mmol) in a single portion. Stir for 15 minutes at room temperature (RT) to facilitate deprotonation. -

Alkylation: Add Iodoethane (6.6 mL, 82.6 mmol) dropwise via syringe over 10 minutes.

-

Reflux: Heat the suspension to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol ( -

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The crude residue is often pure enough. If dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

-

Yield Target: 90–95% (Pale yellow solid).

-

Phase 2: One-Pot C3-Cyanation (The "CSI" Method)

Objective: Direct installation of the nitrile group at the C3 position.

Expert Insight: We utilize Chlorosulfonyl Isocyanate (CSI) .[1][2] Unlike the multi-step Vilsmeier-Haack route (Formylation

Safety Warning: CSI is corrosive and reacts violently with water. Perform in a strictly anhydrous environment.

Reagents:

-

6-Ethoxyindole (from Phase 1) (1.0 equiv)

-

Chlorosulfonyl Isocyanate (CSI) (1.05 equiv)

-

DMF (Anhydrous) (3.0 equiv)

-

Solvent: Acetonitrile (

) or DCM

Protocol:

-

Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Dissolve 6-ethoxyindole (10.0 g, 62.0 mmol) in anhydrous

(100 mL). Cool to -

CSI Addition: Add CSI (5.6 mL, 65.1 mmol) dropwise over 20 minutes. Maintain internal temperature

.-

Observation: The solution may turn yellow/orange. A precipitate (the N-chlorosulfonyl intermediate) may form.[1]

-

-

Reaction: Stir at

for 1 hour. -

Quench/Conversion: Add anhydrous DMF (14.4 mL, 186 mmol) dropwise.

-

Stir: Allow the mixture to warm to RT and stir for 1 hour. The DMF acts as a Vilsmeier-type reagent to dehydrate the intermediate sulfamoyl chloride to the nitrile.

-

Hydrolysis: Pour the reaction mixture onto crushed ice (300 g). Stir vigorously. The product, 6-ethoxy-1H-indole-3-carbonitrile , will precipitate as a solid.

-

Isolation: Filter the solid. Wash with water (

mL) and cold hexanes. Dry in a vacuum oven at-

Yield Target: 80–85% (Off-white to beige solid).

-

Phase 3: Regioselective N-Ethylation

Objective: Final synthesis of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

Rationale: The C3-cyano group withdraws electrons, increasing the acidity of the N-H proton (

Reagents:

-

6-Ethoxy-1H-indole-3-carbonitrile (1.0 equiv)

-

Iodoethane (1.2 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF or Acetonitrile

Protocol:

-

Dissolution: Dissolve the nitrile intermediate (5.0 g, 26.8 mmol) in DMF (50 mL).

-

Base: Add

(13.1 g, 40.2 mmol). Stir for 30 minutes at RT. -

Alkylation: Add Iodoethane (2.6 mL, 32.2 mmol).

-

Reaction: Stir at RT for 3–5 hours. (Heating to

accelerates the reaction but is usually unnecessary). -

Workup: Dilute with EtOAc (150 mL) and wash with water (

mL) to remove DMF. Wash with brine. Dry over -

Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2).

-

Yield Target: 90% (White crystalline solid).

-

Process Visualization

Figure 2: Step-by-step reaction pathway with reagents and expected yields.

Analytical Validation (QC Data)

Verify the identity and purity of the final compound using the following parameters.

| Parameter | Specification | Diagnostic Signals |

| Appearance | White to off-white solid | N/A |

| Purity (HPLC) | > 98.0% | UV detection at 254 nm. |

| MS (ESI+) | Consistent with formula | |

| 1H NMR | Confirm Structure | |

| IR Spectroscopy | Nitrile Stretch | 2215 cm⁻¹ : Strong, sharp peak characteristic of conjugated nitrile. |

Safety & Handling

-

Chlorosulfonyl Isocyanate (CSI): Extremely hazardous. Causes severe skin burns and eye damage. Reacts violently with water to release HCl and

. Handle only in a fume hood with full PPE (face shield, chemically resistant gloves). -

Cyanide Derivatives: While the nitrile product is stable, metabolic breakdown can theoretically release cyanide. Handle all intermediates as potential toxic agents.

-

Solvents: DMF is a reproductive toxin. Use proper engineering controls.

References

-

Primary Synthetic Method (CSI Cyanation): Vorbrüggen, H., & Krolikiewicz, K. (1993). A simple synthesis of indole-3-carbonitriles. Tetrahedron, 49(41), 9333-9342.

-

HCV Inhibitor Context (Indole Scaffolds): Harper, S., et al. (2012). Discovery of MK-3281, a Potent, Orally Bioavailable, and Genotype 1 Selective HCV Polymerase Inhibitor. Journal of Medicinal Chemistry, 55(9), 4169–4185.

-

General Protocol for CSI Usage: Organic Syntheses, Coll. Vol. 6, p.232 (1988); Vol. 59, p.153 (1979). Reaction of Chlorosulfonyl Isocyanate with Alkenes/Indoles.

-

Regioselective Alkylation of Indoles: Rubio-Pérez, L., et al. (2019). Regioselective N-Alkylation of Indoles Using Cesium Carbonate. Tetrahedron Letters, 60(20), 1386-1389.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

Abstract

This application note presents a detailed, systematic, and robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile. This compound is a significant intermediate in various synthetic organic chemistry pathways, particularly in drug discovery and development. The isocratic reverse-phase method described herein has been rigorously developed and validated against the standards of the International Council for Harmonisation (ICH), ensuring it is specific, linear, accurate, precise, and robust. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing everything from the foundational method development strategy to a full validation protocol.

Introduction

6-ethoxy-1-ethyl-1H-indole-3-carbonitrile is a member of the indole family, a heterocyclic scaffold that is a cornerstone of many pharmacologically active molecules. The accurate quantification of such an intermediate is crucial for monitoring the progress of chemical reactions, determining the purity of the compound, and ensuring the consistency and quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for these tasks, offering high resolution, sensitivity, and reproducibility.[1][2] This document provides a transparent, scientifically-grounded protocol that can be readily adopted and implemented in any analytical laboratory.

Physicochemical Properties and Initial Method Development Considerations

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

-

Structure and Polarity: The molecular structure of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile includes an indole core, an ethoxy group, and an ethyl group, all of which contribute to its hydrophobic (nonpolar) character. The nitrile group introduces a degree of polarity. This balance of properties makes it an excellent candidate for reverse-phase (RP) HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.[1][2]

-

UV Absorbance: The indole ring system is a natural chromophore, meaning it absorbs ultraviolet (UV) light. Indole and its derivatives typically exhibit strong UV absorbance, with maxima often found around 270-290 nm.[3][4][5][6] A preliminary UV-Vis scan of the analyte in a suitable solvent is a critical first step to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection. For many indole derivatives, this is in the range of 280 nm.[3][5][7]

Based on these initial considerations, a C18 column was chosen as the stationary phase. C18 columns are widely used and highly effective for separating nonpolar to moderately polar compounds.[1][8][9] A mobile phase consisting of acetonitrile (ACN) and water was selected as the starting point for optimization, as this is a common and effective mobile phase for a broad range of analytes in RP-HPLC.

HPLC Method Development Strategy

The primary objective of method development is to achieve a good separation of the target analyte from potential impurities and degradation products, with a symmetrical peak shape and a practical analysis time.

Column Selection

A robust and reliable C18 column is essential. For this development, a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) was selected. This column is known for providing excellent peak shapes and consistent performance for a wide variety of compounds.

Wavelength Selection

To ensure maximum sensitivity, a solution of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile in acetonitrile was analyzed with a UV-Vis spectrophotometer. The resulting spectrum confirmed a λmax at 282 nm . This wavelength was therefore chosen for the HPLC's UV detector.

Mobile Phase Optimization

The composition of the mobile phase is the most critical factor in achieving the desired chromatographic separation.

-

Initial Conditions: An isocratic mobile phase of 60:40 (v/v) acetonitrile:water was initially evaluated.

-

Observation: This mobile phase resulted in a very rapid elution of the analyte, indicating that the mobile phase was too "strong" (i.e., too high in organic solvent content).

-

Optimization: To increase the retention time and improve the separation from any early-eluting impurities, the percentage of acetonitrile was systematically reduced. A mobile phase of 55:45 (v/v) Acetonitrile:Water was found to be optimal, providing a well-retained and symmetrical peak at a retention time of approximately 6.5 minutes.

Flow Rate and Injection Volume

A flow rate of 1.0 mL/min was selected to provide a good balance between analysis time, peak resolution, and system pressure. An injection volume of 10 µL was chosen to ensure sharp, well-defined peaks without causing column overload.

Final Optimized HPLC Method

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic: 55:45 (v/v) Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 282 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Method Validation Protocol

To ensure the developed method is suitable for its intended purpose, it was validated according to the ICH Q2(R1) guidelines.[10][11]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. ajpaonline.com [ajpaonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. actascientific.com [actascientific.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile. Here, we address common challenges and provide troubleshooting strategies to improve reaction yield and purity.

Synthesis Overview

The synthesis of 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile typically involves a multi-step process. A common route begins with the Fischer indole synthesis to form the core indole structure, followed by functionalization at the 3-position.[1][2][3][4][5] A plausible synthetic pathway is outlined below:

-

Fischer Indole Synthesis: Reaction of (4-ethoxyphenyl)hydrazine with a suitable ketone or aldehyde to form 6-ethoxy-1-ethyl-1H-indole.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the indole ring to yield 6-ethoxy-1-ethyl-1H-indole-3-carboxaldehyde.[6][7][8]

-

Cyanation: Conversion of the aldehyde to a nitrile group, yielding the final product, 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

Caption: General synthetic route for 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.

Part 1: Fischer Indole Synthesis of 6-ethoxy-1-ethyl-1H-indole

Q1: My Fischer indole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis can be attributed to several factors, including suboptimal reaction conditions and the purity of starting materials.[9][10]

-

Causality: The Fischer indole synthesis is sensitive to the strength of the acid catalyst and the reaction temperature.[9] An inappropriate acid catalyst can lead to unwanted side reactions, while incorrect temperatures can either slow the reaction or promote decomposition. The purity of the arylhydrazine and carbonyl compounds is also crucial, as impurities can interfere with the desired reaction pathway.[9]

-

Troubleshooting Protocol:

-

Catalyst Optimization: Systematically screen various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to identify the most effective catalyst for your specific substrates.[1][3]

-

Temperature and Time Study: Conduct small-scale experiments at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress over time using Thin Layer Chromatography (TLC) to determine the optimal conditions.

-

Purity of Starting Materials: Ensure the (4-ethoxyphenyl)hydrazine and the carbonyl reactant are of high purity. Recrystallize or distill the starting materials if necessary.[9]

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine and other sensitive intermediates.

-

Q2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the potential side products?

The formation of multiple products suggests the occurrence of side reactions.

-

Causality: A common side reaction is the cleavage of the N-N bond in the arylhydrazine intermediate, particularly if electron-donating groups are present on the aryl ring.[9] In this case, the ethoxy group at the 4-position is electron-donating. Another possibility is the formation of regioisomers if an unsymmetrical ketone is used.

-

Troubleshooting Protocol:

-

Reagent Purity: As mentioned previously, ensure the purity of your starting materials to minimize side reactions.[9]

-

Controlled Addition: Add the acid catalyst slowly and at a low temperature to control the reaction exotherm and minimize decomposition.

-

Choice of Carbonyl: If using a ketone, consider a symmetrical one to avoid the formation of regioisomers. If an unsymmetrical ketone is necessary, be prepared for a more challenging purification process.

-

Purification: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.

-

| Parameter | Recommended Starting Point | Troubleshooting Range |

| Catalyst | Polyphosphoric acid (PPA) | ZnCl₂, H₂SO₄, p-TsOH |

| Temperature | 100 °C | 80 - 140 °C |

| Reaction Time | 4 hours | 2 - 8 hours |

| Atmosphere | Nitrogen | Argon |

Table 1: Recommended and troubleshooting conditions for the Fischer Indole Synthesis.

Part 2: Vilsmeier-Haack Formylation

Q3: The Vilsmeier-Haack formylation of my 6-ethoxy-1-ethyl-1H-indole is not proceeding to completion. What should I check?

Incomplete formylation can be due to several factors related to the Vilsmeier reagent or the reaction conditions.

-

Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly reactive and moisture-sensitive.[6] Inadequate formation of the reagent or its decomposition due to moisture will result in an incomplete reaction. The electron-rich nature of the indole ring is crucial for the electrophilic attack by the Vilsmeier reagent.

-

Troubleshooting Protocol:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous DMF.

-

Reagent Quality: Use freshly distilled POCl₃. The quality of DMF is also critical; use a high-purity, anhydrous grade.

-

Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF (0-5 °C) with vigorous stirring.[11] Allow the reagent to form completely before adding the indole substrate.

-

Reaction Temperature: After the addition of the indole, the reaction mixture is typically stirred at room temperature for a period before being heated.[11] Optimize the heating temperature and duration (e.g., 80-90 °C for 2-5 hours) to drive the reaction to completion.[6][11]

-

Caption: Troubleshooting flowchart for incomplete Vilsmeier-Haack formylation.

Q4: My work-up procedure for the Vilsmeier-Haack reaction is giving a low yield of the aldehyde. How can I improve the isolation?

Proper work-up is critical for isolating the indole-3-carboxaldehyde.

-

Causality: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-water.[6] The pH of the solution during work-up is also important; the product may be soluble at very low or high pH.

-

Troubleshooting Protocol:

-

Hydrolysis: After the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.[6]

-

Neutralization: Carefully neutralize the acidic solution with a base such as saturated sodium carbonate or sodium hydroxide solution until the pH is neutral to slightly alkaline.[6][11] This often causes the product to precipitate.

-

Extraction: If the product does not precipitate, or if it is an oil, extract the aqueous mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

-

Part 3: Cyanation of 6-ethoxy-1-ethyl-1H-indole-3-carboxaldehyde

Q5: I am struggling to convert the indole-3-carboxaldehyde to the indole-3-carbonitrile. What are some effective methods?

Several methods can be employed for this transformation, each with its own advantages.

-

Method 1: Direct Conversion using Tosylhydrazine and a Cyanide Source:

-

Causality: This method involves the formation of a tosylhydrazone intermediate, which is then treated with a cyanide source, such as sodium or potassium cyanide, to yield the nitrile.

-

Protocol: A one-pot method for converting indole-3-carboxaldehydes to indole-3-acetonitriles has been developed.[12] This involves reduction with sodium borohydride followed by reaction with sodium cyanide.[12]

-

-

Method 2: Two-Step Procedure via an Oxime Intermediate:

-

Causality: The aldehyde is first converted to an oxime using hydroxylamine hydrochloride. The oxime is then dehydrated to the nitrile using a dehydrating agent like acetic anhydride or thionyl chloride.

-

Protocol:

-

Oxime Formation: React the indole-3-carboxaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.

-

Dehydration: Isolate the oxime and treat it with a dehydrating agent. Acetic anhydride is a common choice.

-

-

-

Method 3: Palladium-Catalyzed Cyanation:

-

Causality: While typically used for C-H functionalization, palladium catalysis can be adapted for cyanation reactions, sometimes using less toxic cyanide sources.[13][14]

-

Considerations: This method may require more specialized catalysts and ligands and might be more suitable for specific substrates.

-

| Method | Reagents | Advantages | Disadvantages |

| Direct Conversion | NaBH₄, NaCN[12] | One-pot procedure, potentially higher throughput. | Use of highly toxic sodium cyanide. |

| Via Oxime | Hydroxylamine, Acetic Anhydride | Avoids direct use of metal cyanides in the final step. | Two-step process, may require isolation of the intermediate. |

| Palladium-Catalyzed | Pd catalyst, cyanide source[13] | Can use less toxic cyanide sources, potential for milder conditions. | Catalyst cost, may require optimization for specific substrates. |

Table 2: Comparison of cyanation methods.

Q6: My final product, 6-ethoxy-1-ethyl-1H-indole-3-carbonitrile, is impure. What are the best purification techniques?

Purification is essential to obtain a high-purity final product.

-

Causality: Impurities can arise from unreacted starting materials, side products from any of the synthetic steps, or decomposition products.

-

Troubleshooting Protocol:

-

Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation and effectively removes impurities.

-

Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.

-

Acid-Base Extraction: If there are acidic or basic impurities, an acid-base wash during the work-up can be beneficial.[15]

-

Characterization: After purification, confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

References

- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Zhu, Y.-R., et al. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- Mphahlele, M. J., & Mmonwa, M. M. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry.

- (n.d.).

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

- PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction. Retrieved from [Link]

- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- BenchChem. (n.d.). 6-Ethoxy-1H-indole-3-carboxylic acid.

- Tokyo Chemical Industry. (n.d.). Fischer Indole Synthesis.

- (n.d.). Fischer Indole Synthesis.

- The Royal Society of Chemistry. (n.d.). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)

- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source.

- (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- MDPI. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.

- (n.d.).

- MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile.

- Der Pharma Chemica. (n.d.).

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- PMC - NIH. (n.d.).

- Semantic Scholar. (n.d.). Synthesis of indole-based chromophores with a tricyanofuranyl acceptor and the study of the effect of the quinoxalinone core in.

- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.

- Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.

- Organic Syntheses. (2020).

- ResearchGate. (n.d.). Optimization of the reaction conditions for a direct conversion of 3-(2-nitroethyl).

- Organic Chemistry Portal. (n.d.).

- (n.d.). Synthesis and Chemistry of Indole.

- Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.

- BenchChem. (n.d.).

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Troubleshooting [chem.rochester.edu]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. orgsyn.org [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting N-alkylation side reactions in indole-3-carbonitrile synthesis

Welcome to the technical support center for the synthesis of N-alkylated indole-3-carbonitriles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-alkylation of this specific indole derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, from low yields to unexpected side products. We delve into the causality behind these issues and provide actionable, step-by-step protocols to overcome them.

Q1: My N-alkylation of indole-3-carbonitrile is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of indole-3-carbonitrile can be attributed to several factors, primarily related to the unique electronic properties of the starting material and the specifics of the reaction conditions.

Root Cause Analysis:

The C3-cyano group is strongly electron-withdrawing, which has two main consequences. Firstly, it increases the acidity of the N-H proton compared to unsubstituted indole, making deprotonation easier. However, it also significantly reduces the nucleophilicity of the resulting indolide anion by delocalizing the negative charge onto the cyano group. This decreased nucleophilicity can lead to a sluggish reaction with the alkylating agent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low N-alkylation yield.

Solutions and Protocols:

-

Ensure Complete Deprotonation:

-

Stronger Base: While potassium carbonate (K₂CO₃) can be effective, sodium hydride (NaH) is a much stronger, non-nucleophilic base that will irreversibly deprotonate the indole nitrogen, driving the reaction forward.[1]

-

Anhydrous Conditions: Any moisture will quench the base, especially NaH. Ensure your solvent (DMF or THF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

-

-

Optimize Reaction Conditions:

-

Temperature: For less reactive alkylating agents, you may need to increase the temperature. Reactions with NaH/DMF are often started at 0°C for safety during deprotonation and then warmed to room temperature or higher. A patent for the N-methylation of indole-3-carbonitrile using dimethyl carbonate and K₂CO₃ in DMF specifies refluxing at approximately 130°C.

-

Solvent Choice: N,N-Dimethylformamide (DMF) is generally an excellent choice as it is a polar aprotic solvent that effectively solvates the cation of the base, leaving the indolide anion more reactive.[1]

-

Optimized Protocol for N-Methylation of Indole-3-carbonitrile:

-

Materials: Indole-3-carbonitrile, Sodium Hydride (60% dispersion in mineral oil), Anhydrous DMF, Methyl Iodide.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole-3-carbonitrile (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0°C for 30-60 minutes until gas evolution ceases, indicating complete deprotonation.

-

Slowly add methyl iodide (1.1 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Q2: I am observing the formation of a significant apolar side product that I suspect is a bis(indolyl)methane. How can this be happening in a basic medium and how do I prevent it?

The formation of bis(indolyl)methanes is a classic side reaction in indole chemistry, typically catalyzed by acid. However, it can sometimes be observed under what are intended to be basic N-alkylation conditions.

Root Cause Analysis:

While the bulk reaction medium is basic, localized acidic microenvironments can be generated, or certain reagents can have a dual role.

-

Hydrolysis of Alkyl Halide: If there is trace water in the reaction, your alkyl halide can slowly hydrolyze to produce HX (e.g., HBr, HCl), which is a strong acid and can catalyze the formation of bis(indolyl)methanes.

-

Reaction with DMF: At elevated temperatures, DMF can decompose to generate small amounts of formic acid.

-

Aldehyde Impurities: Aldehydes are common impurities in solvents and reagents. Under acidic or even neutral conditions, an aldehyde can react with two molecules of indole to form a bis(indolyl)methane.[2][3][4][5]

Mechanism of Bis(indolyl)methane Formation:

Caption: Acid-catalyzed formation of bis(indolyl)methanes.

Preventative Measures:

-

Strictly Anhydrous Conditions: The most critical step is to eliminate water. Use freshly distilled or commercially available anhydrous solvents. Flame-dry your glassware and run the reaction under an inert atmosphere.

-

Use High-Purity Reagents: Ensure your indole-3-carbonitrile and alkylating agent are free from acidic impurities or aldehyde contaminants.

-

Moderate Temperatures: If possible, avoid excessively high temperatures (e.g., >150°C) for prolonged periods to minimize solvent decomposition.

-

Choice of Alkylating Agent: Consider using dialkyl sulfates or carbonates (like dimethyl carbonate) which are less prone to generating acidic byproducts compared to alkyl halides. A patented procedure successfully uses dimethyl carbonate for the methylation of indole-3-carbonitrile.[6]

II. Frequently Asked Questions (FAQs)

Q: Which base is better for the N-alkylation of indole-3-carbonitrile: NaH or K₂CO₃?

The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions.

| Feature | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Basicity | Very Strong (pKa of H₂ ≈ 36) | Moderate (pKa of HCO₃⁻ ≈ 10.3) |

| Deprotonation | Irreversible and complete | Reversible equilibrium |

| Solubility | Insoluble | Sparingly soluble in DMF |

| Safety | Flammable, reacts violently with water | Non-flammable, safer to handle |

| Best For | Less reactive alkylating agents, ensuring complete reaction | More reactive alkylating agents (e.g., benzyl bromide, allyl bromide) |

| Typical Conditions | Anhydrous DMF/THF, 0°C to RT | DMF or Acetonitrile, RT to reflux |

Recommendation: For a robust and generally applicable procedure, especially with less reactive alkyl halides like methyl iodide, NaH is superior as it ensures complete formation of the reactive indolide anion.[1] For more reactive electrophiles or when safety is a primary concern, K₂CO₃ is a viable alternative, though it may require higher temperatures and longer reaction times.[7][8]

Q: Can the cyano group at the C3 position react under N-alkylation conditions?

Under typical N-alkylation conditions (e.g., NaH/DMF, K₂CO₃/CH₃CN with an alkyl halide), the cyano group is generally stable and unreactive. The C≡N triple bond is quite strong, and the carbon atom is not electrophilic enough to be attacked by the indolide anion.

Side reactions involving the cyano group usually require more specific and harsh conditions, such as:

-

Strong acidic or basic hydrolysis: To convert the nitrile to a carboxylic acid or amide.

-

Reduction: Using powerful reducing agents like LiAlH₄ to form an amine.

-

Transition-metal catalysis: Certain metal catalysts can activate the C-CN bond.[9][10]

Therefore, in a standard N-alkylation protocol, you should not expect significant side reactions at the cyano group.

Q: I am scaling up my reaction and observing incomplete conversion, even though the small-scale reaction worked perfectly. What should I consider?

Scaling up reactions, especially those involving heterogeneous reagents like NaH, presents unique challenges.

-

Heat Transfer: The deprotonation of indole with NaH is exothermic. On a larger scale, it can be difficult to dissipate the heat effectively, leading to localized temperature increases and potential side reactions or solvent decomposition. Ensure efficient stirring and use an ice bath to maintain temperature control during the addition of NaH.

-

Mass Transfer/Mixing: Since NaH is a solid, efficient stirring is crucial to ensure all of the indole comes into contact with the base. On a larger scale, you may need to use a mechanical stirrer instead of a magnetic stir bar to ensure proper mixing of the heterogeneous mixture.

-

Addition Rates: The rates of addition for both the base and the alkylating agent should be carefully controlled. Add NaH slowly in portions. Similarly, add the alkylating agent dropwise to control the exotherm of the alkylation step.

III. References

-